molecular formula C28H52N2O7 B13862879 (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

Cat. No.: B13862879
M. Wt: 528.7 g/mol
InChI Key: JAAUCYMGQJPQLE-XMMPIXPASA-N
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Description

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid is a complex organic compound with a unique structure that includes both carboxymethyl and octadecanoylamino functional groups

Preparation Methods

The synthesis of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the hexanoic acid backbone, followed by the introduction of the bis(carboxymethyl)amino group and the octadecanoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for studying protein interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and functional groups. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and octadecanoylamino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular pathways related to metabolism, signaling, and gene expression.

Comparison with Similar Compounds

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can be compared with other similar compounds, such as those containing bis(carboxymethyl)amino or octadecanoylamino groups. Its uniqueness lies in the combination of these functional groups, which confer specific properties and reactivity. Similar compounds include (2R)-2-[bis(carboxymethyl)amino]-6-(hexadecanoylamino)hexanoic acid and (2R)-2-[bis(carboxymethyl)amino]-6-(dodecanoylamino)hexanoic acid, which differ in the length of the alkyl chain in the amide group.

Properties

Molecular Formula

C28H52N2O7

Molecular Weight

528.7 g/mol

IUPAC Name

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C28H52N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(31)29-21-18-17-19-24(28(36)37)30(22-26(32)33)23-27(34)35/h24H,2-23H2,1H3,(H,29,31)(H,32,33)(H,34,35)(H,36,37)/t24-/m1/s1

InChI Key

JAAUCYMGQJPQLE-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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